2,5-Dibromo-2,3-dihydro-1H-inden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQRKLWYPCSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628825 | |
| Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127425-72-3 | |
| Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 2,5 Dibromo 2,3 Dihydro 1h Inden 1 One and Its Analogs
Electrophilic Substitution Reactivity on the Indanone Ring System
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including the indanone ring system. The reactivity and regioselectivity of these reactions are heavily influenced by the directing effects of the substituents already present on the aromatic ring. science.gov In the case of brominated indanones, the bromine atom and the carbonyl group play crucial roles in directing incoming electrophiles.
The mechanism for electrophilic aromatic substitution reactions typically proceeds in two steps. The initial and rate-determining step involves the attack of an electrophile on the benzene (B151609) ring, leading to the formation of a positively charged benzenonium intermediate, which is stabilized by resonance. msu.edu The second, faster step involves the removal of a proton from this intermediate to restore the aromaticity of the ring. msu.edu
For instance, in the bromination of benzene, an electrophile is generated, which then forms a sigma-bond with the benzene ring. msu.edu The resulting carbocation intermediate is stabilized by the delocalization of the positive charge. msu.edu Subsequent loss of a proton yields the substituted benzene ring. msu.edu Similar principles apply to the indanone system, where the existing substituents will direct the position of the incoming electrophile.
| Reaction Type | Typical Reagents | Electrophile | Directing Effect of Substituents |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Ortho, para-directing for activating groups; meta-directing for deactivating groups. |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | The nitro group is a meta-director. youtube.com |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Reversible reaction. youtube.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Introduces an activating alkyl group. msu.edu |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | Introduces a deactivating acyl group. msu.edu |
Oxidative and Reductive Transformations of Indenone and Indanone Moieties
The carbonyl group and the bromine substituents on the indanone ring are susceptible to various oxidative and reductive transformations. These reactions are pivotal for introducing new functional groups and modifying the oxidation state of the molecule.
Oxidative bromination of ketones can be achieved using reagents like ammonium (B1175870) bromide in the presence of an oxidant such as Oxone®. This method allows for the selective α-monobromination of various ketones. researchgate.net For unsymmetrical ketones, bromination often occurs at the less substituted α-position. researchgate.net Furthermore, brominated compounds can act as single electron oxidants in certain organic redox transformations. researchgate.net
Reduction of the carbonyl group in indanones can lead to the corresponding indanols, which are valuable intermediates in organic synthesis. A variety of reducing agents can be employed for this purpose.
| Transformation | Reagents/Conditions | Product Type | Key Features |
| α-Bromination | Ammonium bromide, Oxone® | α-Bromoketone | Selective monobromination at the less substituted α-position. researchgate.net |
| Reductive Amination | Aminoacetaldehyde dimethyl acetal, NaCNBH₃ | Amine | Forms a new C-N bond. nih.gov |
| Reduction of Carbonyl | LiAlH₄ | Alcohol | Converts the ketone to a secondary alcohol. nih.gov |
Rearrangement Reactions within Brominated Dihydroindenone Frameworks
Rearrangement reactions in brominated dihydroindenone frameworks can be triggered by the participation of the bromine atom as a neighboring group. This phenomenon, known as neighboring group participation, can influence the rate and stereochemistry of nucleophilic substitution reactions. researchgate.net It can lead to rate acceleration and retention of configuration at the reaction center. researchgate.net The formation of bridged intermediates, such as bromonium ions, is a key feature of these rearrangements.
Condensation and Cycloaddition Reactions of Indanone Derivatives
Indanone derivatives are versatile building blocks in condensation and cycloaddition reactions, leading to the formation of more complex molecular architectures. These reactions often involve the α-protons of the ketone, which can be deprotonated to form an enolate, or the carbonyl group itself, which can act as an electrophile.
For example, the reaction of 2-(dicyanomethylene)indan-1,3-dione (B97546) with electron-rich alkynes can proceed via a formal [2+2] cycloaddition-retroelectrocyclization to yield cyanobuta-1,3-dienes, or through a formal [4+2] hetero-Diels-Alder reaction to generate fused 4H-pyran heterocycles. science.gov The outcome of the reaction can often be controlled by tuning the reaction conditions, such as the use of Lewis acids. science.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| [2+2] Cycloaddition-Retroelectrocyclization | 2-(Dicyanomethylene)indan-1,3-dione, electron-rich alkynes | - | Cyanobuta-1,3-dienes science.gov |
| [4+2] Hetero-Diels-Alder | 2-(Dicyanomethylene)indan-1,3-dione, electron-rich alkynes | Lewis Acids | Fused 4H-pyran heterocycles science.gov |
| Reductive Heck Cyclization | 3-(Adamantan-1-yl)-1-(2-bromophenyl)prop-2-en-1-one | Transition metal catalyst | 3-(Adamantan-1-yl)indan-1-one researchgate.net |
Pathways to Heterocyclic Ring Formation Utilizing Brominated Indanone Precursors
Brominated indanones are valuable precursors for the synthesis of a wide array of fused and spiro heterocyclic compounds. rsc.org The presence of both a reactive carbonyl group and a bromine atom, which can participate in various coupling and cyclization reactions, makes these compounds particularly useful in heterocyclic synthesis.
Annulation reactions involving 1-indanones have been extensively studied for the construction of diverse carbocyclic and heterocyclic skeletons. rsc.org These strategies often provide stereoselective formation of the desired polycyclic compounds. rsc.org For instance, the reaction of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-α-amido sulfones can lead to the stereoselective construction of bridged fused heterocycles. rsc.org
The synthesis of heterocyclic compounds often involves cyclization reactions with other organic molecules. nih.gov For example, the reaction of alkynyl aldehydes with hydrazines can generate pyrazoles. nih.gov Similarly, brominated indanones can be envisioned to participate in analogous transformations, where the bromine atom can serve as a leaving group or a site for metal-catalyzed cross-coupling reactions to initiate cyclization.
Spectroscopic and Structural Elucidation in Research on 2,5 Dibromo 2,3 Dihydro 1h Inden 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon skeleton and the environment of each proton, which allows for definitive regiochemical and stereochemical assignments.
Regiochemical Assignment: The substitution pattern of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one can be confirmed by analyzing the chemical shifts, multiplicities, and coupling constants of the signals in its NMR spectra. In the aromatic region of the ¹H NMR spectrum, the bromine atom at the C5 position influences the remaining aromatic protons (H4, H6, and H7), leading to a predictable set of signals that confirms its location. The aliphatic region provides evidence for the bromine at C2. The proton at C2 (H2) is expected to be a doublet of doublets, shifted significantly downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. The two protons at C3 would be diastereotopic and appear as distinct signals, each coupled to H2.
Stereochemical Assignment: The carbon at position 2 is a chiral center. The conformation of the five-membered ring can be investigated by examining the vicinal coupling constants (³JHH) between the C2 proton and the two C3 protons. These coupling constants are related to the dihedral angles between the protons, providing insight into the puckering of the ring and the relative orientation of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |
| H2 | 4.5 - 4.8 | dd (doublet of doublets) | C1 (C=O) | 195 - 202 |
| H3a / H3b | 3.2 - 3.8 | m (multiplet) | C2 (CHBr) | 45 - 55 |
| H4 | ~7.8 | s (singlet) | C3 (CH₂) | 35 - 40 |
| H6 | ~7.7 | d (doublet) | C3a | 135 - 140 |
| H7 | ~7.5 | d (doublet) | C4 | 128 - 132 |
| C5 (C-Br) | 120 - 125 | |||
| C6 | 130 - 134 | |||
| C7 | 125 - 129 | |||
| C7a | 150 - 155 |
Infrared (IR) Spectroscopy in Characterization of Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
For this compound, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch. In saturated, five-membered ring ketones, this peak typically appears around 1745 cm⁻¹. msu.edu However, conjugation with the adjacent benzene (B151609) ring lowers this frequency. For the related 5-bromo-1-indanone (B130187), a strong carbonyl absorption is observed. nist.gov The presence of an electronegative bromine atom on the alpha-carbon (C2) is expected to shift the C=O stretching frequency to a higher wavenumber. Other characteristic absorptions include C-H stretching for both aromatic and aliphatic protons, C=C stretching vibrations from the aromatic ring, and C-Br stretching in the fingerprint region. orgchemboulder.comspectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1715 - 1735 | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1580 - 1610 | Medium-Weak |
| C-Br | Stretch | 500 - 650 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound, which is C₉H₆Br₂O.
A key diagnostic feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms. docbrown.info
Fragmentation analysis provides structural information by examining the smaller, charged fragments that result from the breakup of the molecular ion. For this compound, common fragmentation pathways would likely include the loss of a bromine radical (·Br) or the loss of carbon monoxide (CO), which are characteristic of α-haloketones. libretexts.orgchemguide.co.uk
Table 3: Predicted Mass Spectrometry Data for this compound Based on ⁷⁹Br and ⁸¹Br isotopes.
| Ion | Formula | Predicted m/z Values | Comment |
|---|---|---|---|
| [M]⁺ | [C₉H₆Br₂O]⁺ | 288 / 290 / 292 | Molecular ion cluster (1:2:1 ratio) |
| [M-Br]⁺ | [C₉H₆BrO]⁺ | 209 / 211 | Loss of a bromine radical (1:1 ratio) |
| [M-CO]⁺ | [C₈H₆Br₂]⁺ | 260 / 262 / 264 | Loss of carbon monoxide (1:2:1 ratio) |
| [M-Br-CO]⁺ | [C₈H₆Br]⁺ | 181 / 183 | Loss of Br and CO (1:1 ratio) |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of every atom in the crystal lattice, thereby offering definitive proof of the molecule's connectivity, regiochemistry, and stereochemistry.
For this compound, a single-crystal X-ray diffraction analysis would irrefutably confirm the positions of the bromine atoms at C2 and C5. The analysis yields highly accurate measurements of bond lengths, bond angles, and torsion angles. This data reveals the precise geometry of the fused ring system, including the planarity of the benzene ring and the conformation (puckering) of the five-membered dihydroindenone ring. nih.gov
Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal, revealing intermolecular forces such as π-stacking, dipole-dipole interactions, or weak hydrogen bonds (e.g., C-H···O or C-H···Br). nih.gov This information is crucial for understanding the solid-state properties of the compound.
Table 4: Structural Information Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths | Confirmation of bond orders (e.g., C=O, C=C) |
| Bond Angles | Molecular geometry and ring strain |
| Torsion Angles | Conformation of the five-membered ring |
| Intermolecular Distances | Identification of hydrogen bonds, halogen bonds, and π-stacking interactions |
Computational Chemistry and Theoretical Studies on 2,5 Dibromo 2,3 Dihydro 1h Inden 1 One Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
The first step in a computational study is typically to determine the most stable geometry of the molecule, known as the optimized geometry. For 2,5-Dibromo-2,3-dihydro-1H-inden-1-one, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The indanone core, consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is not perfectly flat. The five-membered ring can adopt different puckered conformations, and DFT calculations can identify the most energetically favorable of these.
Conformational analysis further explores the energy landscape of the molecule as different parts of its structure are rotated. While the fused ring system of this compound limits its conformational flexibility compared to open-chain molecules, the five-membered ring can still exhibit subtle conformational isomerism. Understanding these conformational preferences is important as they can influence the molecule's reactivity by affecting how it interacts with other molecules.
Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative Data)
| Parameter | Predicted Value (Å or °) |
| C=O bond length | 1.22 |
| C-Br bond lengths | 1.90, 1.91 |
| C-C (aromatic) bond lengths | 1.39 - 1.41 |
| C-C (aliphatic) bond lengths | 1.53 - 1.55 |
| C-C=O bond angle | 125.0 |
| C-C-Br bond angles | 110.0 - 112.0 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Actual values would be derived from specific computational outputs.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.
For this compound, the presence of the electron-withdrawing bromine atoms and the carbonyl group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The distribution of the HOMO and LUMO across the molecule can also predict the sites of nucleophilic and electrophilic attack.
Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The data in this table is illustrative. The actual values would be obtained from DFT calculations.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ2/(2η) ).
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.
Thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can also be calculated using DFT. These values are essential for predicting the spontaneity and energy changes of reactions involving the molecule.
Table 3: Calculated Global Reactivity Descriptors and Thermodynamic Parameters (Illustrative Data)
| Parameter | Value |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 2.0 eV |
| Electronegativity (χ) | 4.25 eV |
| Chemical Hardness (η) | 2.25 eV |
| Electrophilicity Index (ω) | 4.01 eV |
| Enthalpy of Formation (ΔHf°) | -50.0 kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | 25.0 kJ/mol |
Note: The data in this table is illustrative and for comparative purposes.
Quantum Chemical Calculations for Understanding Reaction Pathways
Beyond static properties, quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, which are the energy maxima along the reaction coordinate, and the calculation of activation energies. By understanding the energetics of different possible reaction pathways, chemists can predict which products are most likely to form and under what conditions.
For this compound, theoretical studies could explore various reactions, such as nucleophilic addition to the carbonyl group, substitution reactions at the bromine-bearing carbons, or reactions involving the aromatic ring. By modeling the structures and energies of reactants, intermediates, transition states, and products, a detailed mechanistic understanding can be achieved.
Theoretical Insights into Substituent Effects on Chemical Reactivity
The chemical properties of the indanone core are significantly modulated by its substituents. In this compound, the two bromine atoms play a crucial role in determining its reactivity. Theoretical studies can systematically investigate the effects of these substituents.
The bromine atom on the aromatic ring (at position 5) is electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. The bromine atom on the aliphatic ring (at position 2) also has a strong inductive effect, which can influence the acidity of the adjacent protons and the reactivity of the nearby carbonyl group.
Computational studies can compare the electronic structure and reactivity of this compound with unsubstituted indanone and with indanones bearing different substituents. This allows for the elucidation of structure-activity relationships, where the effect of a particular substituent on a specific chemical property can be quantified. For instance, calculations can show how the HOMO-LUMO gap, the electrophilicity index, and the charge distribution on the atoms change with the introduction of the bromine atoms. This theoretical understanding of substituent effects is fundamental to the rational design of new molecules with tailored reactivity.
Strategic Synthetic Applications in Complex Molecule Construction
Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds
2,5-Dibromo-2,3-dihydro-1H-inden-1-one serves as a valuable key intermediate due to its inherent reactivity. The α-bromo ketone moiety is a potent electrophile, susceptible to nucleophilic substitution and participation in cyclization reactions to form heterocyclic systems. Simultaneously, the aryl bromide at the 5-position acts as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows chemists to employ the molecule in multi-step syntheses to build a wide array of diverse organic compounds. While the full scope of its applications continues to be explored, its utility has been demonstrated in specific synthetic contexts, particularly in the preparation of heterocyclic structures. The compound itself can be synthesized and isolated as a white solid with a melting point of 98-100 °C. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 127425-72-3 |
| Molecular Formula | C₉H₆Br₂O |
| Molecular Weight | 289.95 g/mol |
| Appearance | White Solid rsc.org |
| Melting Point | 98-100 °C rsc.org |
Utility in the Construction of Fused Ring Systems and Polycyclic Scaffolds
The indanone core of this compound is itself a fused ring system. The presence of the two bromine atoms provides synthetic handles for further annulation reactions to build more elaborate polycyclic scaffolds. For instance, the aryl bromide can undergo intramolecular cyclization or participate in intermolecular reactions that lead to the formation of an additional ring fused to the indanone backbone.
While specific literature detailing the use of this compound in creating polycyclic aromatic hydrocarbons (PAHs) is not widely available, the general strategy is well-established for related compounds. Substituted 1-indanones are frequently used as key building blocks for synthesizing fused carbocycles and spiro compounds. nih.gov For example, condensation of substituted indanones with lithium acetylides can furnish enediynyl propargylic alcohols, which can then undergo tandem cyclizations to produce derivatives of 11H-benzo[b]fluorene, a polycyclic aromatic hydrocarbon. wvu.edu This established reactivity underscores the potential of this compound to serve as a precursor for novel and complex fused polycyclic systems.
Precursor for Advanced Heterocyclic Compounds
The α-bromo ketone functionality in this compound makes it a particularly effective precursor for the synthesis of advanced heterocyclic compounds. This reactive site readily engages with various nucleophiles, especially those containing multiple heteroatoms, to construct new heterocyclic rings fused to or substituted on the indanone framework.
A documented application showcases its role in the synthesis of imidazole (B134444) derivatives. Specifically, this compound is used as a reactant with ethyl imidazole-2-carboxylate in the presence of sodium iodide in an ethanol (B145695) solution. ambeed.com This reaction leverages the electrophilic nature of the carbon bearing the bromine atom at the 2-position. This type of reaction is a classic strategy for building heterocycles; the general utility of α-bromo ketones, including α-bromo indanones, in reacting with species like thiourea (B124793) or 2-amino-thiadiazoles to form fused thiazole (B1198619) rings is also well-documented. researchgate.net These examples highlight the compound's value in generating complex molecules that incorporate both the indanone scaffold and diverse heterocyclic motifs.
Table 2: Documented Reaction Utilizing this compound
| Reactants | Reagents/Conditions | Product Type |
| This compound, Ethyl imidazole-2-carboxylate | Sodium iodide, Ethanol | Imidazole Derivative ambeed.com |
Building Block for Highly Functionalized Indanone Derivatives
The two bromine atoms in this compound can be manipulated selectively to create a diverse range of highly functionalized indanone derivatives. The difference in the chemical environment of the aliphatic bromine (at C-2) and the aromatic bromine (at C-5) allows for orthogonal chemical strategies.
The aryl bromide at the 5-position is an ideal substrate for palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling reactions are commonly used to form C-C bonds by reacting an aryl bromide with an arylboronic acid. This method has been successfully applied to other dibrominated aromatic systems, such as 2,5-dibromo-3-hexylthiophene, where selective coupling at one of the bromine positions is achieved. nih.gov Similarly, Buchwald-Hartwig amination could be used to introduce nitrogen-based functional groups.
Concurrently, the α-bromo group at the 2-position can be replaced via nucleophilic substitution with a variety of nucleophiles (e.g., azides, amines, thiols) or can be used to generate an enolate for subsequent alkylation or aldol (B89426) reactions. This selective functionalization allows for the precise installation of desired chemical properties, making this compound a valuable platform for generating libraries of complex indanone derivatives for various chemical and pharmaceutical applications.
Q & A
Q. What are the recommended synthetic routes for 2,5-Dibromo-2,3-dihydro-1H-inden-1-one in academic laboratories?
- Methodological Answer :
A common approach involves bromination of the parent indanone structure under controlled conditions. For example, bromine or brominating agents (e.g., NBS) can be introduced in anhydrous solvents (e.g., dichloromethane or ethanol) at low temperatures to achieve regioselectivity at the 2,5-positions. Post-synthesis purification via recrystallization (e.g., using ethanol) or column chromatography is critical to isolate the product. Structural analogs, such as 5,6-Difluoro derivatives, have been synthesized similarly, with yields optimized by adjusting stoichiometry and reaction time .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm regiochemistry and purity. For instance, aromatic protons in brominated positions exhibit distinct downfield shifts.
- X-ray Crystallography : Single-crystal X-ray diffraction (using tools like SHELXL or Agilent diffractometers ) resolves bond lengths, angles, and stereochemistry. Non-covalent interactions (e.g., C–H⋯Br) can be visualized using ORTEP-3 .
- Melting Point Analysis : Sharp melting points (e.g., 393–395 K in related compounds ) indicate purity.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .
- Waste Disposal : Halogenated organic waste must be segregated and treated by certified facilities. Contaminated glassware should be rinsed with ethanol before reuse .
Advanced Research Questions
Q. How can contradictions in crystallographic refinement data be resolved when using different software (e.g., SHELXL vs. Olex2)?
- Methodological Answer :
Discrepancies often arise from twin refinement or absorption correction methods. For example, SHELXL employs full-matrix least-squares refinement with twin law parameters, while Olex2 integrates multiple algorithms. Cross-validate results using:
Q. What strategies enhance the bioactivity of this compound derivatives in kinase inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro or fluorine) at the 6-position to improve binding affinity with kinase ATP pockets. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives showed potent FAK inhibition (IC50 < 50 nM) via π–π stacking interactions .
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrophobic pockets and hydrogen-bond donors .
Q. How can non-covalent interactions (e.g., π–π stacking) in the crystal lattice be quantitatively analyzed?
- Methodological Answer :
- Hirshfeld Surface Analysis : Visualize close contacts (e.g., C–H⋯O, Br⋯Br) using CrystalExplorer.
- DFT Calculations : At the B3LYP/6-31G(d,p) level, compute interaction energies (ΔE) and electrostatic potential (ESP) maps to identify electron-rich regions .
- PLATON’s SQUEEZE : Remove solvent effects to isolate intermolecular forces .
Q. How to address discrepancies between computational predictions (e.g., DFT) and experimental electronic properties?
- Methodological Answer :
- Basis Set Optimization : Switch from 6-31G(d,p) to def2-TZVP for better accuracy in polarizable environments.
- Solvent Correction : Apply the Polarizable Continuum Model (PCM) to account for dielectric effects in experimental UV-Vis or cyclic voltammetry data .
- Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) in XRD data to reduce noise in calculated HOMO-LUMO gaps .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
